Amikacin sulfate salt
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H45N5O17S |
|---|---|
Molecular Weight |
683.7 g/mol |
IUPAC Name |
(2R)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |
InChI |
InChI=1S/C22H43N5O13.H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);(H2,1,2,3,4)/t6-,7+,8+,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1 |
InChI Key |
HIBICIOPDUTNRR-BOEHXBESSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Amikacin Sulfate for Formulation Design
Executive Summary
Amikacin sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is critical in the treatment of severe Gram-negative infections, particularly those resistant to gentamicin and tobramycin.[1][2] For the formulation scientist, amikacin sulfate presents a unique set of challenges: it is highly hydrophilic (LogP < 0), lacks a UV-absorbing chromophore, and exhibits specific chemical incompatibilities (notably with
Molecular Architecture & Fundamental Properties[2]
Understanding the molecular scaffold is the first step in rational formulation design. Amikacin distinguishes itself from other aminoglycosides by the L-(-)-gamma-amino-alpha-hydroxybutyryl (AHB) side chain at the N-1 position of the deoxystreptamine ring.[2][3] This steric hindrance protects it from many bacterial aminoglycoside-modifying enzymes.[2]
Chemical Structure & Constants[2][4]
| Property | Value | Formulation Implication |
| Molecular Formula | Salt form selection affects pH and solubility.[2] | |
| Molecular Weight | 781.76 g/mol (Sulfate salt) | High MW affects diffusion rates in hydrogels/tissues.[2] |
| Appearance | White to yellowish-white crystalline powder | Color changes indicate oxidation/degradation.[2] |
| Solubility | >50 mg/mL in Water | Highly soluble; suitable for high-concentration injections.[2] |
| Lipophilicity (LogP) | -7.9 (Highly Hydrophilic) | Poor membrane permeability; requires active transport or permeation enhancers for non-parenteral routes.[2] |
| Hygroscopicity | Hygroscopic | Requires humidity control (<60% RH) during solid handling.[2] |
| Optical Rotation | Specific rotation is a key ID test in pharmacopoeias (USP/EP).[2] |
Ionization (pKa) and pH Behavior
Amikacin is a polybasic molecule with multiple amine groups.[2]
-
pKa Values: The molecule exhibits multiple pKa values due to its four primary amines and one secondary amine.[2]
-
pH in Solution: A 1% w/v solution of the sulfate salt typically exhibits a pH between 2.0 and 4.0 .[1]
-
Formulation Insight: To minimize pain upon injection and ensure stability, the pH is typically adjusted to 3.5–5.5 using sulfuric acid or sodium citrate buffers.
Solid-State Characterization
For lyophilized powders or suspension formulations, the solid-state properties dictate physical stability.
Crystallinity & Polymorphism
Amikacin sulfate exists primarily in a crystalline form.[2]
-
XRD (X-Ray Diffraction): Distinct diffraction peaks (e.g., 2
at 9.6°, 18.9°, 20.3°) confirm crystallinity.[5][6] Loss of these peaks indicates amorphization, often induced by lyophilization or spray drying. -
Implication: Amorphous forms generally have higher solubility but lower physical stability (hygroscopicity).[2]
Thermal Analysis
-
DSC (Differential Scanning Calorimetry): Amikacin sulfate typically shows a broad endotherm corresponding to dehydration/melting with decomposition around 200°C–230°C .[2]
-
TGA (Thermogravimetric Analysis): Weight loss events prior to 200°C usually correspond to loss of surface or bound water, confirming the hygroscopic nature.
Solution Stability & Degradation Pathways[2]
Amikacin sulfate is generally stable in aqueous solution for 24 hours at room temperature, but long-term stability requires control of pH and oxidation.
Primary Degradation Mechanisms[2]
-
Oxidation: The amine groups and sugar moieties are susceptible to oxidative degradation, leading to discoloration (yellowing) and potency loss.[2]
-
Mitigation: Use of antioxidants like Sodium Metabisulfite (0.66% w/v) or nitrogen sparging is standard in parenteral formulations.[2]
-
-
Coloration: Even without significant potency loss, solutions can darken over time due to trace metal catalysis or oxidation.[2]
-
Mitigation: Chelation (Sodium Citrate) and light protection.[2]
-
The Beta-Lactam Incompatibility (Critical)
Amikacin must never be physically mixed with
-
Mechanism: A nucleophilic attack occurs where an amine group of amikacin attacks the
-lactam ring, opening it. This results in the formation of a biologically inactive amide adduct.[2] -
Kinetics: The reaction is concentration- and temperature-dependent.[2]
Visualizing the Stability Logic
Figure 1: Degradation pathways and incompatibility logic for Amikacin Sulfate.
Formulation Design Strategy
Parenteral Formulation (Injection)
The standard commercial presentation is a sterile solution (250 mg/mL or 50 mg/mL).[2]
-
Vehicle: Water for Injection (WFI).[2]
-
Buffering: Sodium Citrate (approx. 2.5%) is used to buffer the solution to pH 3.5–5.[2]5. This range balances solubility (preventing precipitation of free base) and physiological tolerance.[2]
-
Antioxidant: Sodium Metabisulfite (0.66%) is added to prevent oxidative discoloration.[2] Note: Labeling is required due to sulfite sensitivity in some patients.
-
Sterilization: Terminal sterilization by moist heat (autoclaving) is possible due to the molecule's thermal stability in acidic buffers.[2] Alternatively, 0.22
m filtration is used for aseptic processing.[2]
Advanced Delivery Systems (Nanoparticles)
To reduce nephrotoxicity and increase residence time, researchers explore particulate systems.
-
PLGA Nanoparticles: Encapsulation is challenging due to amikacin's hydrophilicity (it partitions into the aqueous phase).[2] W/O/W double emulsion techniques are required.[2]
-
Liposomes: Amikacin is actively loaded into liposomes (e.g., Arikayce) to target macrophages or biofilms.[2]
Analytical Methodologies
Standard UV detection is ineffective because amikacin lacks a chromophore.[2]
HPLC with Derivatization
-
Reagent: O-Phthalaldehyde (OPA) or 2,4,6-trinitrobenzenesulfonic acid.[2]
-
Mechanism: Reacts with primary amines to form a fluorescent or UV-absorbing derivative.[2]
-
Protocol Summary:
-
Derivatization: Mix sample with OPA reagent (pH ~10 borate buffer) + mercaptoethanol.
-
Incubation: Ambient temp for ~10 mins.
-
Separation: C18 Column, Mobile Phase (Methanol/Acetate Buffer).
-
Detection: Fluorescence (Ex 340 nm / Em 455 nm) or UV (330 nm).[2]
-
Microbiological Assay
While HPLC is preferred for chemical purity, microbiological assays (using Staphylococcus aureus) remain the gold standard for potency determination in some pharmacopoeias to ensure biological activity is preserved.
Formulation Workflow Diagram
Figure 2: Step-by-step formulation workflow for Amikacin Sulfate Injection.[2]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 37768, Amikacin. PubChem.[2][3] [Link]
-
Health Canada Drug Product Database. Product Monograph: Amikacin Sulfate Injection. [Link]
-
Alharbi, R. M., et al. Formulation and Evaluation of Amikacin Sulfate Loaded Dextran Nanoparticles against Human Pathogenic Bacteria. Pharmaceutics (2023).[2][5][6] [Link]
-
Oxford Academic. Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Journal of Chromatographic Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Formulation and Evaluation of Amikacin Sulfate Loaded Dextran Nanoparticles against Human Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Amikacin Sulfate-Mediated Inhibition of Ribosomal Translocation
Executive Summary
Amikacin sulfate is a semi-synthetic aminoglycoside derived from kanamycin A, distinguished by the addition of an L-(-)-4-amino-2-hydroxybutyryl (AHB) side chain. While classically categorized as an inducer of codon misreading, advanced kinetic and structural studies reveal that translocation inhibition is a distinct and potent mechanism of its bactericidal activity.
This guide dissects the structural pharmacodynamics of amikacin, specifically its interaction with Helix 44 (h44) of the 16S rRNA.[1][2][3] We analyze how amikacin stabilizes the "flipped-out" conformation of adenines 1492 and 1493, creating a kinetic trap that prevents the EF-G-dependent movement of the mRNA-tRNA complex. Furthermore, we provide a validated Ribosome Toeprinting Protocol to experimentally verify this inhibition in vitro.
Structural Pharmacodynamics: The Molecular Anchor
To understand translocation inhibition, one must first understand the binding environment. Amikacin targets the decoding center (A-site) of the 30S ribosomal subunit.[1][4]
The Binding Pocket (Helix 44)
The primary binding site is located in the minor groove of Helix 44 (h44) of the 16S rRNA. Unlike other antibiotics that may sterically hinder peptide bond formation (macrolides), amikacin acts as a "conformational wedge."
-
Target Nucleotides: The drug interacts directly with conserved nucleotides A1408, A1492, A1493, and G1494 (E. coli numbering).
-
The AHB Advantage: The L-HAB side chain of amikacin forms additional hydrogen bonds with the phosphate backbone of h44 and potentially interacts with the G530 loop. This unique moiety not only enhances affinity but also provides steric protection against many aminoglycoside-modifying enzymes (AMEs) that deactivate kanamycin or gentamicin.
The "Flipping" Mechanism
In a drug-free ribosome, nucleotides A1492 and A1493 exist in a dynamic equilibrium, usually "tucked" inside h44. When a cognate tRNA binds, these bases "flip out" to monitor the codon-anticodon helix geometry.
Amikacin Effect: Amikacin binds to the internal pocket and forces A1492 and A1493 to remain in the extra-helical ("flipped out") conformation even in the absence of cognate tRNA.
Critical Insight: This "flipped" state signals to the ribosome that a correct tRNA is bound, inducing the "closed" conformation of the 30S subunit.
Mechanism of Translocation Inhibition[1][2][5][6][7]
Translocation is the coordinated movement of the mRNA-tRNA complex by exactly one codon (3 nucleotides). This process requires the ribosome to cycle between "locked" (decoding) and "unlocked" (translocation) conformational states.
The Kinetic Trap
Amikacin inhibits translocation not by physically blocking the tunnel (like erythromycin), but by thermodynamic stabilization of the pre-translocation state .
-
High-Affinity Lock: By stabilizing the flipped conformation of A1492/A1493, amikacin increases the energy barrier required to unlock the ribosome.
-
EF-G Antagonism: Elongation Factor G (EF-G) requires the ribosome to adopt a specific "ratcheted" conformation to catalyze translocation. Amikacin-bound ribosomes are sterically and energetically resistant to this ratcheting.
-
Result: The ribosome stalls with the peptidyl-tRNA in the A-site (or hybrid A/P state), unable to move to the P-site.
Secondary Binding Sites (50S Interaction)
Recent cryo-EM studies have identified a secondary, lower-affinity binding site for amikacin on the 50S subunit , near the CCA-end of the P-site tRNA [1]. This interaction may further interfere with the release of the deacylated tRNA from the E-site, compounding the translocation blockade.
Visualization: The Kinetic Trap Pathway
Figure 1: Mechanistic pathway of Amikacin-induced translocation arrest. The drug locks the ribosome in a high-affinity decoding state, preventing the conformational changes required for EF-G function.
Experimental Validation: The Toeprinting Assay
To confirm translocation inhibition in a drug development context, the Primer Extension Inhibition (Toeprinting) Assay is the gold standard. It maps the exact position of the ribosome on the mRNA.
Principle
Reverse transcriptase (RT) extends a DNA primer annealed to the mRNA. When RT encounters a bound ribosome, it stops.[5][6][7] The length of the cDNA product indicates the ribosome's leading edge (usually +15 to +17 nucleotides downstream of the P-site codon).
Protocol: Amikacin Translocation Inhibition
Reagents:
-
E. coli 70S Ribosomes (active).[1]
-
Programmed mRNA (e.g., gene 32 mRNA or synthetic model).
-
tRNA^fMet (initiator) and tRNA^Phe (first elongation tRNA).
-
Amikacin Sulfate (stock solution).
-
AMV Reverse Transcriptase.
-
Radiolabeled (
P) or Fluorescent (FAM) DNA Primer.
Workflow:
-
Complex Assembly: Incubate mRNA (0.5 µM) with DNA primer and 70S ribosomes (0.4 µM) in buffer (20 mM Tris-HCl pH 7.5, 60 mM NH
Cl, 10 mM MgCl , 1 mM DTT) at 37°C for 10 min. -
P-site Filling: Add tRNA^fMet to form the Initiation Complex (IC).
-
Drug Challenge: Add Amikacin Sulfate (titrate: 0.1 µM – 100 µM). Incubate 5 min.
-
Translocation Step: Add tRNA^Phe + EF-G + GTP.
-
Control: No Amikacin (Ribosome should move 3 nt).
-
Experiment: With Amikacin (Ribosome should stay at IC position).
-
-
Primer Extension: Add dNTPs and AMV Reverse Transcriptase. Incubate 15 min at 37°C.
-
Analysis: Run products on a 6% denaturing PAGE sequencing gel.
Interpretation:
-
Translocated Band: If the ribosome moves, the toeprint shifts +3 nucleotides downstream.
-
Inhibited Band: If Amikacin works, the toeprint remains at the Initiation Complex position (or Pre-translocation position), and the +3 band is absent or diminished.
Visualization: Toeprinting Workflow
Figure 2: Workflow for the Toeprinting Assay. Successful inhibition is visualized by the retention of the pre-translocation cDNA fragment length.
Comparative Data: Inhibition Potency
While specific IC
| Antibiotic | Class | Relative Translocation Inhibition* | Misreading Potency | Resistance Profile (AMEs)** |
| Amikacin | 4,6-disubstituted (AHB) | High (++++) | High (++++) | Robust (Protected by AHB) |
| Kanamycin A | 4,6-disubstituted | Moderate (+++) | High (++++) | Vulnerable |
| Gentamicin | 4,6-disubstituted | High (++++) | High (++++) | Vulnerable |
| Hygromycin B | Spiro-acetal | Very High (+++++) | Low (+) | Distinct (Not AME target) |
*Note: "Translocation Inhibition" here refers to the ability to stall ribosomes in the pre-translocation state in toeprinting assays. Amikacin is equipotent to Gentamicin but superior in clinical utility due to resistance stability. **AMEs: Aminoglycoside Modifying Enzymes.
Resistance Considerations
In drug development, understanding the failure mode is as critical as the mechanism. Resistance to Amikacin-mediated translocation inhibition primarily arises from:
-
16S rRNA Methyltransferases: Enzymes like ArmA or RmtB methylate residue G1405 (N7 position).[8] This sterically hinders the binding of the 4,6-disubstituted ring of amikacin.
-
NpmA: Methylates A1408, completely abolishing the binding pocket affinity [2].
Unlike kanamycin, Amikacin is largely resistant to many common acetyltransferases (AAC) and phosphotransferases (APH) due to the steric protection provided by the AHB side chain.
References
-
Seely, S. M., Parajuli, N., De Tarafder, A., & Gagnon, M. G. (2023).[2] Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome. Nature Communications, 14(1), 4661. [Link]
-
Wachino, J. I., & Arakawa, Y. (2012). Exogenously acquired 16S rRNA methyltransferases found in aminoglycoside-resistant pathogenic Gram-negative bacteria: an update. Drug Resistance Updates, 15(3), 133-148. [Link]
-
Hartz, D., McPheeters, D. S., Traut, R., & Gold, L. (1988). Extension inhibition analysis of translation initiation complexes. Methods in Enzymology, 164, 419-425. [Link]
-
Tsai, A., Uemura, S., Johansson, M., Puglisi, E. V., Marshall, R. A., Aitken, C. E., ... & Puglisi, J. D. (2013). The impact of aminoglycosides on the dynamics of translation elongation. Cell Reports, 3(2), 497-508. [Link][1][9]
Sources
- 1. Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminoglycoside Resistance with Homogeneous and Heterogeneous Populations of Antibiotic-Resistant Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Impact of Aminoglycoside Modifying Enzymes on Amikacin Sulfate Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a critical therapeutic option for treating severe infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Its efficacy, however, is increasingly threatened by the emergence and spread of bacterial resistance, primarily mediated by aminoglycoside modifying enzymes (AMEs).[3][4] These enzymes catalyze the covalent modification of amikacin, leading to its inactivation and subsequent treatment failure. This in-depth technical guide provides a comprehensive overview of the mechanisms by which AMEs impact amikacin activity. It delves into the classification and function of these enzymes, details robust experimental methodologies for their characterization, and explores strategies to counteract their effects. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to understanding and overcoming aminoglycoside resistance.
Introduction to Amikacin Sulfate and Aminoglycoside Resistance
Mechanism of Action of Amikacin
Amikacin exerts its bactericidal effects by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][2][5][6] This binding, specifically to the 16S rRNA and the S12 protein, interferes with the initiation of protein synthesis and causes misreading of the mRNA codons during translation.[1][5] The resulting production of aberrant or non-functional proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.[5][7] Amikacin also exhibits a concentration-dependent killing and a post-antibiotic effect, where bacterial growth remains suppressed even after the antibiotic concentration falls below the minimum inhibitory concentration (MIC).[2][5]
The Emergence of Resistance: A Clinical Challenge
The widespread use of aminoglycosides in clinical practice has inevitably led to the selection and dissemination of resistant bacterial strains.[8] Among the various mechanisms of resistance, which include altered drug uptake, target site modification, and active efflux, the enzymatic inactivation of the antibiotic by AMEs is the most prevalent and clinically significant.[3][4][9][10][11] The genes encoding these enzymes are often located on mobile genetic elements such as plasmids, transposons, and integrons, facilitating their rapid spread among different bacterial species and genera.[3][8]
Overview of Aminoglycoside Modifying Enzymes (AMEs)
AMEs are a diverse group of enzymes that inactivate aminoglycosides by covalently attaching a chemical moiety to specific hydroxyl or amino groups on the antibiotic molecule.[3][10][12] This modification sterically hinders the binding of the aminoglycoside to its ribosomal target, rendering the antibiotic ineffective.[9][11] The presence of AMEs is a primary determinant of clinical resistance to amikacin and other aminoglycosides.[3][4]
Classification and Mechanism of Aminoglycoside Modifying Enzymes
AMEs are broadly classified into three major families based on the type of chemical modification they catalyze.[3][4][12][13]
Aminoglycoside Acetyltransferases (AACs)
AACs catalyze the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to an amino group on the aminoglycoside.[8][14][15] The most clinically significant AAC for amikacin resistance is AAC(6')-Ib, which acetylates the 6'-amino group of amikacin.[3][4] This modification is a major cause of amikacin resistance in Gram-negative bacteria.[3][4]
Aminoglycoside Phosphotransferases (APHs)
APHs mediate the transfer of a phosphate group from ATP to a hydroxyl group on the aminoglycoside.[8][14][15] While amikacin is generally refractory to many APHs, some enzymes, such as APH(3')-II, can phosphorylate amikacin, albeit with lower efficiency compared to other aminoglycosides.[16][17][18]
Aminoglycoside Nucleotidyltransferases (ANTs)
ANTs, also known as adenylyltransferases, catalyze the transfer of an adenylyl group from ATP to a hydroxyl group of the antibiotic.[8][14][15] The ANT(4')-II enzyme can adenylate the 4'-hydroxyl group of amikacin, leading to resistance.[19]
Bifunctional AMEs
Of increasing concern is the emergence of bifunctional enzymes that possess two distinct enzymatic activities. A notable example is the AAC(6')-APH(2") enzyme, which can both acetylate and phosphorylate various aminoglycosides, conferring a broad spectrum of resistance.[11]
Structural Insights into AME-Amikacin Interactions
The L-(−)-γ-amino-α-hydroxybutyryl (HABA) side chain at the C-1 amino group of the deoxystreptamine moiety in amikacin provides steric hindrance that protects it from modification by many AMEs that inactivate other aminoglycosides like kanamycin and tobramycin.[3][4][13] However, specific AMEs have evolved to accommodate the structure of amikacin, leading to its inactivation.
Caption: Enzymatic inactivation of amikacin by different classes of AMEs.
Experimental Methodologies for Characterizing AME-Mediated Amikacin Resistance
A multi-faceted approach combining phenotypic, genotypic, and biochemical methods is essential for a comprehensive understanding of AME-mediated amikacin resistance.
Protocol 1: Phenotypic Characterization of Amikacin Resistance
The cornerstone of assessing amikacin activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[20]
Causality: The broth microdilution method is a standardized and quantitative technique that allows for the precise determination of the MIC. This method is preferred for its reproducibility and ability to test multiple isolates and antibiotic concentrations simultaneously.
-
Prepare Inoculum: Culture the bacterial isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[21]
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of amikacin sulfate in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[22]
-
Inoculate Plate: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[22]
-
Read Results: The MIC is the lowest concentration of amikacin that shows no visible bacterial growth.[20][22] Include a growth control (no antibiotic) and a sterility control (no bacteria).
Protocol 2: Genotypic Identification of AME Genes
Polymerase Chain Reaction (PCR) is a rapid and sensitive method for detecting the presence of specific AME-encoding genes in bacterial isolates.
Causality: PCR allows for the amplification and identification of specific DNA sequences. By using primers that target known AME genes, researchers can quickly determine the genetic basis of amikacin resistance in a bacterial strain. Multiplex PCR allows for the simultaneous detection of multiple AME genes in a single reaction.[23][24]
-
DNA Extraction: Isolate genomic DNA from the bacterial culture using a commercial DNA extraction kit.
-
Primer Design: Design or obtain specific primers for the AME genes of interest (e.g., aac(6')-Ib, aph(3')-II, ant(4')-II).
-
PCR Amplification: Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the specific primers. Add the template DNA and perform PCR amplification using an appropriate thermal cycling program.
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the target AME gene.[24]
Protocol 3: Biochemical Characterization of AME Activity
Biochemical assays are crucial for confirming the enzymatic activity of AMEs and for studying their kinetic properties.
Causality: To directly measure the enzymatic modification of amikacin, the AME must be isolated from the bacterial cells. This can be achieved through cell lysis followed by purification techniques such as affinity chromatography.
Causality: A spectrophotometric assay can be used to monitor the activity of AMEs by coupling the reaction to a chromogenic substrate. This allows for the quantitative measurement of enzyme kinetics.
-
Reaction Mixture: Prepare a reaction mixture containing the purified AAC enzyme, amikacin, acetyl-CoA, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Initiate Reaction: Start the reaction by adding acetyl-CoA.
-
Monitor Absorbance: The release of Coenzyme A (CoA) from the acetylation of amikacin reacts with DTNB to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
Calculate Activity: The rate of increase in absorbance is proportional to the enzyme activity.
Caption: Workflow for characterizing AME-mediated amikacin resistance.
Data Interpretation and Analysis
Correlating Genotype with Phenotype
A crucial aspect of the analysis is to correlate the presence of specific AME genes (genotype) with the observed level of amikacin resistance (phenotype). For instance, an isolate carrying the aac(6')-Ib gene is expected to exhibit a high MIC for amikacin.
Quantitative Analysis of Enzyme Kinetics
For biochemical assays, the determination of kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) provides valuable insights into the enzyme's affinity for amikacin and its catalytic efficiency.
Data Visualization with a comparative table
| Bacterial Isolate | Amikacin MIC (µg/mL) | AME Gene(s) Detected | AME Activity |
| Strain A | >256 | aac(6')-Ib | High Acetyltransferase Activity |
| Strain B | 16 | aph(3')-II | Moderate Phosphotransferase Activity |
| Strain C | 2 | None Detected | No Detectable Activity |
| Strain D | >256 | aac(6')-Ib, ant(4')-II | High Acetyl- & Nucleotidyltransferase Activity |
Strategies to Overcome AME-Mediated Amikacin Resistance
The increasing prevalence of AME-mediated resistance necessitates the development of novel strategies to preserve the clinical utility of amikacin.
Development of Novel Amikacin Analogs
One approach involves the rational design of new aminoglycoside derivatives that are refractory to modification by AMEs.[25][26] This can be achieved by modifying the sites on the amikacin molecule that are targeted by these enzymes.
AME Inhibitors
Another promising strategy is the development of small molecule inhibitors that can be co-administered with amikacin.[25][26] These inhibitors would bind to the active site of the AME, preventing the inactivation of amikacin and restoring its antibacterial activity.
Combination Therapies
The use of amikacin in combination with other antibiotics, such as beta-lactams, can have a synergistic effect.[2][9] This approach can enhance bacterial killing and potentially reduce the emergence of resistance.
Conclusion and Future Perspectives
The enzymatic modification of amikacin by AMEs represents a significant threat to the continued efficacy of this important antibiotic. A thorough understanding of the mechanisms of AME-mediated resistance, coupled with robust methodologies for their detection and characterization, is paramount for the development of effective countermeasures. Future research should focus on the discovery and development of novel amikacin analogs and AME inhibitors, as well as the exploration of innovative combination therapies. Continued surveillance of the prevalence and distribution of AME genes is also crucial for guiding clinical practice and infection control strategies.
References
- What is the mechanism of Amikacin Sulfate? - Patsnap Synapse. (2024, July 17).
- Amikacin: Uses, Resistance, and Prospects for Inhibition - ResearchGate. (2025, October 16).
- Amikacin - Wikipedia.
- Amikacin - StatPearls - NCBI Bookshelf - NIH. (2023, July 17).
- Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC.
- Multiplex PCR for Detection of Aminoglycoside Resistance Genes in Enterococci - PMC.
- A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics - Frontiers. (2022, February 23).
- Aminoglycosides Resistance Gene Detection in Klebsiella pneumoniae and Escherichia coli by Multiplex PCR - SciSpace.
- Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors - PMC.
- Strategies to Overcome the Action of Aminoglycoside-Modifying Enzymes for Treating Resistant Bacterial Infections - Taylor & Francis. (2013, July 17).
- Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC.
- Amikacin: Package Insert / Prescribing Information - Drugs.com. (2026, January 20).
- Aminoglycoside Modifying Enzymes - PMC.
- The prevalence and distribution of aminoglycoside resistance genes | Biosafety and Health. (2023, January 6).
- Aminoglycosides: Activity and Resistance | Antimicrobial Agents and Chemotherapy.
- Amikacin: Uses, Resistance, and Prospects for Inhibition - MDPI. (2017, December 19).
- Aminoglycoside phosphotransferase-II-mediated amikacin resistance in Escherichia coli - ASM Journals.
- Appearance of amikacin and tobramycin resistance due to 4'-aminoglycoside nucleotidyltransferase [ANT(4')-II] in gram-negative pathogens - PubMed.
- Aminoglycoside phosphotransferase-II-mediated amikacin resistance in Escherichia coli.
- Aminoglycoside-modifying enzymes - PubMed.
- Mechanisms of bacterial resistance to aminoglycosides | cmpt | Page 5. (2016, August 5).
- Mechanisms and Impact of Aminoglycoside - Creative Diagnostics.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4).
- Amikacin AK (Part A: 256-2 µg & Part B: 2.048-0.016 µg) MD067 Composition Susceptibility Test Procedure: Principle: - HiMedia Laboratories.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27).
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Amikacin Sulfate Pharmacokinetics and Tissue Distribution in Animal Models: A Technical Guide
Executive Summary
This technical guide provides a rigorous analysis of Amikacin sulfate pharmacokinetics (PK), tissue distribution, and toxicity mechanisms across key animal models (Murine, Canine, and Equine). Designed for drug development scientists, this document synthesizes experimental data to optimize dosing regimens, bioanalytical workflows, and safety profiling. It moves beyond basic ADME descriptions to explore the causality of renal cortical accumulation and cochlear saturation, supported by self-validating protocols and high-fidelity visualizations.
Part 1: Pharmacokinetic Profile & Interspecies Scaling
Amikacin exhibits linear pharmacokinetics characteristic of hydrophilic aminoglycosides: poor oral bioavailability (<1%), low protein binding (<10%), and renal elimination via glomerular filtration. However, species-specific physiological differences significantly alter clearance (CL) and volume of distribution (Vd), necessitating precise allometric scaling.
Comparative PK Parameters
The following data consolidates critical PK parameters derived from IV/IM administration studies. Note the inverse correlation between age/renal maturity and half-life, particularly in neonates.
| Species | Dose (mg/kg) | Route | t1/2 (h) | Vd (L/kg) | CL (mL/min/kg) | Key Observation |
| Mouse (ICR) | 13.7 - 137 | SC | 0.6 - 0.8 | 0.24 - 0.30 | ~9.9 (total mL/h) | Rapid elimination requires q6h dosing for steady state [1]. |
| Rat (Sprague-Dawley) | 100 - 500 | SC | 2.6 - 3.9 | N/A | 0.18 - 0.26 (h⁻¹) | Betamethasone pretreatment increases elimination rate by ~1.5x [2]. |
| Dog (Beagle) | 10 | IV | 1.4 - 1.8 | 0.23 | 3.33 | High renal clearance; >90% excreted unchanged in 6h [3]. |
| Dog (Greyhound) | 10 | IV | 1.4 | 0.17 | 2.08 | Lower Vd and CL compared to Beagles due to body composition [3]. |
| Horse (Neonate) | 25 | IV | 5.07 | 0.785 | 1.82 | Immature renal function prolongs t1/2; requires extended interval dosing [4]. |
| Chicken (Broiler) | 10 | IM | 5.23 | 0.50 | 1.33 | High bioavailability (95%); residues persist in kidney for 5-6 days [5]. |
Mechanistic Insight: Renal Handling
Amikacin undergoes glomerular filtration with no significant tubular secretion . However, a fraction is reabsorbed by proximal tubular cells via megalin/cubilin-mediated endocytosis. This saturable uptake mechanism is the rate-limiting step for clearance in neonates and the primary driver of nephrotoxicity [6].
Part 2: Tissue Distribution & Toxicity Dynamics
Understanding tissue-specific accumulation is critical for predicting efficacy (Lung) and toxicity (Kidney/Ear).
Renal Cortical Accumulation (Nephrotoxicity)
-
Mechanism: Amikacin binds to anionic phospholipids on the brush border of proximal tubule cells.
-
Kinetics: Uptake is saturable. Cortical concentrations can exceed serum levels by 5-10 fold.
-
Toxicity Threshold: In rat models, nephrotoxicity (doubling of serum creatinine) correlates with cortical concentrations >300 µg/g tissue. Once-daily dosing saturates uptake mechanisms temporarily, allowing a "washout" period that reduces accumulation compared to continuous infusion or multidose regimens [7].
Inner Ear Distribution (Ototoxicity)[1]
-
Target: Hair cells in the cochlea and vestibule.
-
Kinetics: Amikacin penetrates perilymph slowly but is retained longer than in plasma.
-
Specificity: Unlike Gentamicin (vestibulotoxic), Amikacin is preferentially cochleotoxic .[1] Accumulation leads to destruction of outer hair cells, starting at the basal turn (high-frequency loss) [8].
Pulmonary Penetration (Efficacy Target)
-
Epithelial Lining Fluid (ELF): In murine pneumonia models, Amikacin penetration into ELF is approximately 72.7% of plasma concentration.
-
Implication: Dosing must be adjusted to ensure ELF trough levels remain above the MIC for pathogens like P. aeruginosa or A. baumannii while minimizing systemic peaks [1].
Part 3: Experimental Protocols
Protocol A: High-Sensitivity LC-MS/MS Bioanalysis (No Derivatization)
Rationale: Traditional HPLC requires time-consuming derivatization (e.g., FMOC-Cl) because Amikacin lacks a UV chromophore. This protocol uses HILIC chromatography for direct quantification, avoiding ion-pairing reagents that cause mass spec suppression [9].
Materials:
-
Column: HILICpak VC-50 2D (150 x 2.1 mm, 5 µm) or equivalent zwitterionic HILIC column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.[2]
-
Internal Standard (IS): Tobramycin or Isepamicin (10 µg/mL).
Workflow:
-
Sample Prep: Aliquot 50 µL plasma/tissue homogenate.
-
Spike: Add 10 µL IS working solution.
-
Precipitation: Add 150 µL cold Acetonitrile (-20°C). Vortex 1 min.
-
Extraction: Centrifuge at 10,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to vial; dilute 1:1 with Mobile Phase B (to match initial gradient).
-
LC Gradient: Start 90% B; ramp to 50% B over 5 min; hold 2 min; re-equilibrate.
-
MS/MS Detection: ESI Positive mode.
-
Amikacin Transition: m/z 586.4 → 163.2
-
Tobramycin (IS) Transition: m/z 468.3 → 163.1
-
Validation Criteria:
Protocol B: Nephrotoxicity Induction Model (Rat)
Rationale: To evaluate renal safety biomarkers, a high-dose regimen is required to overcome the high renal reserve in rodents [7].
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Dosing Group: Amikacin Sulfate 500 mg/kg/day SC for 10 days.
-
Control Group: Saline SC.
-
Sampling:
-
Daily: Body weight, urine output.
-
Days 0, 3, 7, 10: Retro-orbital blood collection for Serum Creatinine (SCr) and BUN.
-
-
Endpoint: Sacrifice on Day 10 or if SCr doubles baseline (AKI definition).
-
Tissue Harvest: Perfuse kidneys with cold saline. Section one kidney for histology (H&E); homogenize contralateral kidney for drug quantification (Protocol A).
Part 4: Visualization & Logic
Pathway of Aminoglycoside Nephrotoxicity
This diagram illustrates the cellular cascade leading to acute kidney injury (AKI), highlighting the critical role of lysosomal phospholipidosis.
Caption: Mechanistic pathway of Amikacin-induced proximal tubular necrosis. Note the "Washout" node, which explains the safety benefit of extended-interval dosing.
Bioanalytical Workflow (LC-MS/MS)
A self-validating logic flow for the quantification of Amikacin in biological matrices.
Caption: Step-by-step LC-MS/MS sample preparation and analysis workflow for Amikacin, utilizing protein precipitation and HILIC separation.
References
-
Population pharmacokinetics and humanized dosage regimens matching the peak, area, trough, and range of amikacin plasma concentrations in immune-competent murine bloodstream and lung infection models. Antimicrobial Agents and Chemotherapy.
-
Animal model investigation suggests betamethasone alters the pharmacokinetics of amikacin. University of Ghana.
-
Comparative pharmacokinetics of amikacin in Greyhound and Beagle dogs. Journal of Veterinary Pharmacology and Therapeutics.
-
Pharmacokinetics of Once-Daily Amikacin in Healthy Foals and Therapeutic Drug Monitoring in Hospitalized Equine Neonates. Journal of Veterinary Internal Medicine.
-
Pharmacokinetics, Bioavailability and Tissue Residues of Amikacin in Broiler Chickens. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Mechanism of Aminoglycoside-Induced Renal Damage. Dr. Oracle / Vertex AI.
-
Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model. Antimicrobial Agents and Chemotherapy.
-
Comparative uptake of gentamicin, netilmicin, and amikacin in the guinea pig cochlea and vestibule. Antimicrobial Agents and Chemotherapy.
-
Ion-pairing reagent-free hydrophilic interaction LC-MS/MS method for therapeutic drug monitoring of amikacin in neonates. Journal of Applied Pharmaceutical Science.
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- 3. japsonline.com [japsonline.com]
- 4. Pharmacokinetics of once-daily amikacin in healthy foals and therapeutic drug monitoring in hospitalized equine neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of amikacin: quantification in plasma by liquid chromatography-tandem mass spectrometry and work experience of clinical pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Amikacin Sulfate Stock Solution Preparation and Storage
Abstract
This application note defines the industry-standard protocol for preparing Amikacin Sulfate stock solutions. Unlike simple buffers, aminoglycoside antibiotics require precise potency corrections to ensure experimental reproducibility. This guide covers the physicochemical properties of the drug, the critical mathematics of potency adjustment, sterilization via filtration (to prevent concentration shifts), and storage parameters to minimize oxidative degradation.
Introduction & Mechanism of Action
Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is a critical tool in microbiology and cell biology for eliminating multidrug-resistant Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Acinetobacter spp.).[1][2][3][4]
Mechanism: Amikacin exerts bactericidal activity by binding irreversibly to the 30S ribosomal subunit (specifically the 16S rRNA).[5][6][7] This binding event causes a misreading of the mRNA genetic code, leading to the production of non-functional proteins and eventual cell death [1].[5][6][8]
Why Precision Matters
Amikacin is supplied as a sulfate salt (Amikacin
-
The Error: Weighing 50 mg of powder
50 mg of active Amikacin. -
The Consequence: Without potency correction, stock solutions can be under-dosed by 20-30%, leading to false resistance profiles in MIC (Minimum Inhibitory Concentration) assays.
Physicochemical Properties & Safety
| Property | Specification | Notes |
| CAS Number | 39831-55-5 | |
| Appearance | White to yellowish-white crystalline powder | |
| Solubility (Water) | Freely soluble (>50 mg/mL) | Recommended solvent |
| Solubility (Ethanol) | Practically insoluble | Do not use organic solvents |
| pH (1% Solution) | 2.0 – 4.0 (Acidic) | Acidic pH aids stability during storage [2] |
| Potency | Typically 674 – 786 | Check your specific CoA |
| Safety | Nephrotoxic, Ototoxic | Wear gloves, goggles, and lab coat |
Critical Pre-Protocol Calculations
This is the most important step. You must calculate the mass required based on the active moiety (Amikacin base), not the total weight of the powder.
The Potency Correction Formula
Refer to the manufacturer's Certificate of Analysis (CoA) for the Potency (usually expressed as
Note: If the CoA provides potency on a "Dried Basis," you must also correct for water content (Loss on Drying - LOD), though most high-grade reagents provide an "As Is" potency.
Example Calculation
-
Goal: Prepare 10 mL of a 50 mg/mL stock solution.
-
CoA Data: Potency = 720
g/mg. -
Calculation:
-
Result: You must weigh 694.4 mg of powder to get 500 mg of active Amikacin.
Preparation Protocol
Materials Required[3][6][8][10][11][12][13]
-
Amikacin Sulfate Powder (USP/Reagent Grade).
-
Solvent: Sterile distilled water (Milli-Q or WFI). Avoid PBS for high-concentration stocks to prevent precipitation during freezing.
-
0.22
m Syringe Filter (PES or PVDF membrane). Nylon is acceptable; avoid Cellulose Nitrate which may bind trace drug. -
Sterile microcentrifuge tubes (1.5 mL) or cryovials.
Workflow Diagram
Figure 1: Step-by-step workflow for the preparation of Amikacin Sulfate stock solution.
Step-by-Step Procedure
-
Calculate: Determine the exact mass of powder required using the formula in Section 4.
-
Weigh: Weigh the powder into a sterile tube. Note: Amikacin is hygroscopic; close the container immediately after use.
-
Dissolve: Add sterile water to approximately 80% of the final target volume. Vortex vigorously until the solution is clear and colorless to pale yellow.
-
Why 80%? The powder adds volume.
-
-
Volume Adjustment: Add sterile water to reach the final target volume. Invert to mix.
-
Sterilization: Draw the solution into a sterile syringe and push through a 0.22
m PES filter into a sterile collection vessel.-
Do NOT Autoclave: While aminoglycosides are heat-stable, autoclaving small stock volumes leads to evaporation and concentration errors. Filtration is the quantitative standard [3].
-
-
Aliquot: Dispense into single-use aliquots (e.g., 500
L or 1 mL) to avoid freeze-thaw cycles. -
Label: Include Drug Name, Concentration (Active), Solvent, Date, and Initials.
Storage and Stability
| Condition | Temperature | Stability Duration | Notes |
| Powder | 2°C to 8°C (or RT) | 2–3 Years | Keep desiccated and tightly closed. |
| Stock Solution | -20°C | 3–6 Months | Preferred. Stable and prevents degradation. |
| Stock Solution | 4°C | 1–2 Weeks | For immediate use only. |
| Working Sol. | 37°C | < 24 Hours | Discard after use. |
Important: Amikacin solutions may darken (oxidize) to a pale yellow/straw color over time. This generally does not indicate significant loss of potency, but dark brown solutions should be discarded [4].
Troubleshooting
| Issue | Probable Cause | Solution |
| Precipitation | Concentration too high or wrong solvent. | Max solubility is ~50 mg/mL.[1][4][9][10] If using PBS, switch to water. Warm to 37°C to redissolve. |
| Low Potency (MIC Fail) | Failed to correct for sulfate/water content. | Recalculate mass using the CoA potency. Ensure "Active Moiety" was used. |
| Contamination | Filter failure. | Use a new 0.22 |
| Color Change | Oxidation. | Pale yellow is acceptable. Store under nitrogen if strict color control is needed (rarely necessary). |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 37768, Amikacin. [Link]
-
U.S. Pharmacist. Amikacin 250 mg/mL Injection Preparation and Stability. [Link]
Sources
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- 2. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Amikacin disulfate 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Amikacin Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. AMIKACIN SULFATE [drugs.ncats.io]
- 7. Amikacin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]
- 9. Amikacin disulfate, Thermo Scientific 25g, Quantity: 25g | Fisher Scientific [fishersci.fi]
- 10. toku-e.com [toku-e.com]
Application Notes and Protocols: Establishing an In Vivo Dosing Regimen for Amikacin Sulfate in Murine Thigh Infection Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
The murine thigh infection model is a cornerstone in the preclinical evaluation of antimicrobial agents, providing critical in vivo data on efficacy and pharmacokinetics/pharmacodynamics (PK/PD). This guide offers a detailed framework for designing and implementing amikacin sulfate dosing regimens within this model. As a concentration-dependent antibiotic, amikacin's efficacy is intrinsically linked to achieving specific exposure thresholds at the site of infection.[1][2] Herein, we delineate the scientific rationale and step-by-step protocols for establishing a robust experimental setup, from rendering mice neutropenic to determining appropriate amikacin dosages and evaluating therapeutic outcomes.
Introduction: The Rationale for the Murine Thigh Infection Model
The neutropenic murine thigh infection model is a highly standardized and reproducible in vivo system for the initial assessment of antimicrobial efficacy.[3] Its primary advantage lies in its ability to mimic a localized, deep-seated soft tissue infection, a common clinical scenario.[3] By inducing neutropenia, typically with cyclophosphamide, the model minimizes the influence of the host's innate immune system, thereby isolating the antimicrobial effect of the drug being tested.[3][4] This allows for a clear, quantitative comparison of different antimicrobial agents and dosing strategies.[4]
Amikacin, an aminoglycoside antibiotic, exhibits concentration-dependent bactericidal activity and a prolonged post-antibiotic effect (PAE).[1][2][5] This means that the peak concentration (Cmax) and the total drug exposure over a 24-hour period (AUC24) relative to the minimum inhibitory concentration (MIC) of the infecting pathogen are the key drivers of its efficacy.[1][6] The murine thigh model is particularly well-suited to study these PK/PD relationships and to define the optimal dosing regimens that maximize bacterial killing while minimizing potential toxicity.[3]
Core Concepts in Amikacin Dosing
The design of an effective amikacin dosing regimen in a murine model is guided by established PK/PD indices that correlate with successful clinical outcomes. The two primary targets for amikacin are:
-
Cmax/MIC Ratio: A ratio of the peak free drug concentration to the MIC of ≥8 is generally considered predictive of a favorable therapeutic response.[7][8]
-
AUC/MIC Ratio: An AUC of the free drug over 24 hours to MIC ratio of ≥80 is also recommended for optimal efficacy.[9]
The murine model allows researchers to administer a range of doses to different cohorts of infected animals and subsequently measure plasma and tissue drug concentrations, as well as the resulting bacterial burden in the thighs. This data is then used to establish a dose-response relationship and to identify the dosing regimens that achieve the target PK/PD indices.
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step guide for conducting an amikacin dosing study using the murine thigh infection model.
Diagram: Experimental Workflow
Caption: High-level overview of the murine thigh infection model workflow.
Protocol 1: Induction of Neutropenia
-
Animal Model: Utilize female ICR (CD-1) or similar outbred mice, typically 5-6 weeks old.
-
Immunosuppression: Administer cyclophosphamide to render the mice neutropenic. A common and effective regimen involves two intraperitoneal (IP) injections:
-
Day -4: 150 mg/kg of cyclophosphamide.
-
Day -1: 100 mg/kg of cyclophosphamide.[4]
-
This regimen ensures a profound state of neutropenia at the time of infection.
-
Protocol 2: Bacterial Inoculum Preparation and Thigh Infection
-
Bacterial Strain Selection: Choose a relevant bacterial strain with a known amikacin MIC. Common pathogens used in this model include Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli.[1][10][11][12]
-
Inoculum Preparation:
-
Culture the selected bacterial strain overnight on appropriate agar plates.
-
In the morning, suspend several colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the bacterial suspension to a desired concentration, typically around 1 x 10^7 colony-forming units (CFU)/mL, using a spectrophotometer and a previously established standard curve.
-
-
Infection:
-
On Day 0, two hours before the initiation of antibiotic treatment, inject 0.1 mL of the prepared bacterial inoculum directly into the right thigh muscle of each mouse.[4]
-
Protocol 3: Amikacin Dosing Regimen Administration
-
Amikacin Sulfate Preparation: Prepare a stock solution of amikacin sulfate in sterile saline. Further dilutions should be made to achieve the desired final concentrations for injection.
-
Dose Selection: A dose-ranging study is crucial. Administer a wide range of total daily doses of amikacin, for example, from 1.5 to 3072 mg/kg/day, to different groups of mice.[5][10]
-
Route of Administration: The subcutaneous (SC) route is commonly used for amikacin administration in murine models as it provides good systemic exposure.[13] Intramuscular (IM) injection is also a viable option.
-
Dosing Frequency: To investigate the impact of different dosing schedules, the total daily dose can be administered as a single dose (q24h), or divided into multiple doses, such as every 12 hours (q12h) or every 6 hours (q6h).[1][5][10]
-
Treatment Initiation and Duration: Commence amikacin treatment 2 hours post-infection. The standard duration of treatment in this model is typically 24 hours.[5]
Protocol 4: Endpoint Analysis
-
Sample Collection: At 24 hours after the initiation of treatment, humanely euthanize the mice.
-
Bacterial Burden Quantification:
-
Aseptically remove the infected thigh.
-
Weigh the thigh tissue.
-
Homogenize the thigh tissue in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates.
-
Incubate the plates overnight and count the number of colonies to determine the CFU per gram of thigh tissue.
-
-
Pharmacokinetic Analysis (Optional but Recommended):
-
At predetermined time points after amikacin administration, collect blood samples via cardiac puncture or another appropriate method.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify amikacin concentrations in the plasma samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Presentation and Interpretation
The quantitative data generated from these experiments should be systematically organized to facilitate analysis and interpretation.
Table 1: Example Amikacin Dosing Regimen and Expected Outcomes
| Total Daily Dose (mg/kg/day) | Dosing Regimen | Route of Administration | Target Pathogen (Example MIC) | Expected Bacterial Reduction (log10 CFU/g) |
| 16 | 16 mg/kg q24h | Subcutaneous | K. pneumoniae (MIC = 2 µg/mL) | ~1-2 |
| 64 | 64 mg/kg q24h | Subcutaneous | K. pneumoniae (MIC = 2 µg/mL) | ~3-4 (approaching stasis) |
| 256 | 256 mg/kg q24h | Subcutaneous | P. aeruginosa (MIC = 4 µg/mL) | ~2-3 |
| 1024 | 1024 mg/kg q24h | Subcutaneous | P. aeruginosa (MIC = 4 µg/mL) | >4 (bactericidal effect) |
Note: The expected bacterial reduction is an illustrative example and will vary depending on the specific bacterial strain, its MIC, and the murine model specifics.
Diagram: PK/PD Relationship
Caption: Relationship between amikacin PK parameters and PD efficacy.
Conclusion
The murine thigh infection model is an indispensable tool for the preclinical development of amikacin and other antimicrobial agents. By carefully controlling experimental variables and adhering to standardized protocols, researchers can generate robust and informative data on the in vivo efficacy of different dosing regimens. The principles and protocols outlined in this guide provide a solid foundation for designing studies that can accurately predict the therapeutic potential of amikacin and inform its clinical use.
References
-
Prediction of tissue exposures of polymyxin-B, amikacin and sulbactam using physiologically-based pharmacokinetic modeling. Frontiers. [Link]
-
Population pharmacokinetics and humanized dosage regimens matching the peak, area, trough, and range of amikacin plasma concentrations in immune-competent murine bloodstream and lung infection models | Antimicrobial Agents and Chemotherapy. ASM Journals. [Link]
-
Pharmacodynamics of amikacin in vitro and in mouse thigh and lung infections. PubMed. [Link]
- Stanford Health Care Aminoglycoside Dosing Guideline. Stanford Health Care.
- Amikacin 2021. Australian Injectable Drugs Handbook.
-
Population Pharmacokinetics Analysis of Amikacin Initial Dosing Regimen in Elderly Patients. PMC. [Link]
-
Pharmacodynamics of nine generic products of amikacin compared with the innovator in the neutropenic mouse thigh infection model. PubMed. [Link]
- Pharmacodynamics of amikacin in vitro and in mouse thigh and lung infections. Journal of Antimicrobial Chemotherapy.
- Amikacin dosing guidelines in Adults aged 16 years and over. Right Decisions.
-
Pseudomonas aeruginosa: Infections, Animal Modeling, and Therapeutics. MDPI. [Link]
-
In vivo Mouse Models of Bacterial Infection. ImQuest BioSciences. [Link]
-
Amikacin Pharmacokinetic-Pharmacodynamic Analysis in Pediatric Cancer Patients | Antimicrobial Agents and Chemotherapy. ASM Journals. [Link]
-
Pseudomonas aeruginosa as a Powerful Biofilm Producer and Positive Action of Amikacin Against Isolates From Chronic Wounds. Brieflands. [Link]
-
In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models | Antimicrobial Agents and Chemotherapy. ASM Journals. [Link]
-
Evaluation of Amikacin Pharmacokinetics and Pharmacodynamics for Optimal Initial Dosing Regimen. PMC. [Link]
-
Amikacin. StatPearls - NCBI Bookshelf. [Link]
-
Neutropenic thigh mouse model. GARDP Revive. [Link]
-
Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model. ResearchGate. [Link]
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- 9. Frontiers | Prediction of tissue exposures of polymyxin-B, amikacin and sulbactam using physiologically-based pharmacokinetic modeling [frontiersin.org]
- 10. Pharmacodynamics of nine generic products of amikacin compared with the innovator in the neutropenic mouse thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. brieflands.com [brieflands.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Advanced Methods for Encapsulating Amikacin Sulfate in Liposomes for Inhalation Delivery
Introduction: The Rationale for Inhaled Liposomal Amikacin
Amikacin is a potent, broad-spectrum aminoglycoside antibiotic critical in treating severe Gram-negative bacterial infections, including those caused by Pseudomonas aeruginosa and non-tuberculous mycobacteria (NTM) such as Mycobacterium avium complex (MAC).[1] However, systemic administration of amikacin is associated with significant dose-limiting toxicities, namely nephrotoxicity and ototoxicity. Delivering the drug directly to the site of infection in the lungs via inhalation offers a compelling strategy to maximize local drug concentration while minimizing systemic exposure and associated adverse effects.[2][3]
Liposomal encapsulation of amikacin sulfate provides a sophisticated drug delivery platform to further enhance this therapeutic window. Liposomes, vesicles composed of one or more lipid bilayers, can entrap hydrophilic drugs like amikacin in their aqueous core. For pulmonary delivery, this strategy offers several key advantages:
-
Sustained Release: Liposomes can act as a drug depot in the lungs, slowly releasing amikacin over time to maintain therapeutic concentrations and potentially reduce dosing frequency.[4]
-
Targeted Delivery: Liposomes can be readily taken up by alveolar macrophages, which are primary reservoirs for intracellular pathogens like MAC, thereby delivering the antibiotic directly to infected cells.[2][5][6]
-
Improved Stability: Encapsulation protects the drug from premature degradation and clearance in the lung environment.
-
Enhanced Biofilm Penetration: Liposomes with specific physicochemical properties have been shown to penetrate bacterial biofilms, a significant barrier in chronic lung infections.[4][5]
The successful formulation of amikacin liposomes for inhalation, such as the FDA-approved Amikacin Liposome Inhalation Suspension (ALIS) (Arikayce®), hinges on achieving a high drug load, a particle size suitable for deep lung deposition, and stability during nebulization.[1][6][7] This document provides detailed protocols for three established methods of amikacin sulfate encapsulation—Thin-Film Hydration, Reverse-Phase Evaporation, and Ethanol Injection—and outlines the critical characterization techniques required to validate the resulting formulation.
Foundational Components: Lipid Selection
The choice of lipids is a critical determinant of the liposome's physical characteristics, stability, and in vivo fate. For amikacin inhalation, a combination of dipalmitoylphosphatidylcholine (DPPC) and cholesterol is most common, notably used in the commercial ALIS formulation.[7][8][9][10]
-
Dipalmitoylphosphatidylcholine (DPPC): This is a saturated phospholipid with a high phase transition temperature (T_m) of approximately 41°C.[10] By selecting a lipid with a T_m above physiological body temperature (37°C), the resulting liposomal membrane is in a more rigid "gel" state. This rigidity is crucial as it reduces drug leakage and ensures a slower, more sustained release profile within the lungs.
-
Cholesterol: Cholesterol is incorporated to modulate membrane fluidity and stability. It fits between the phospholipid molecules, reducing the packing defects and decreasing the permeability of the bilayer to water-soluble molecules like amikacin, thereby enhancing drug retention. A typical weight ratio is 2:1 DPPC to cholesterol.[7]
Encapsulation Methodologies & Protocols
The encapsulation of amikacin sulfate, a highly water-soluble and polycationic molecule, presents unique challenges. The selection of an appropriate method is critical to achieving high encapsulation efficiency and desired vesicle characteristics.
Method 1: Thin-Film Hydration followed by Extrusion
This is a conventional and widely adopted method for liposome preparation.[11][12] It involves the dissolution of lipids in an organic solvent, which is then evaporated to form a thin lipid film. Subsequent hydration of this film with an aqueous solution of amikacin sulfate leads to the spontaneous formation of multilamellar vesicles (MLVs).
Causality Behind Experimental Choices:
-
Why a thin film? Creating a high surface area film ensures uniform and efficient hydration, allowing water molecules to intercalate between lipid bilayers effectively.
-
Why hydration above T_m? Hydrating the lipid film at a temperature above the T_m of the primary lipid (e.g., >41°C for DPPC) ensures the lipids are in a fluid state, which facilitates the peeling of the film from the flask wall and the formation of vesicles.[13]
-
Why extrusion? The initial MLVs are heterogeneous in size and lamellarity. High-pressure extrusion through polycarbonate membranes with defined pore sizes is a necessary downstream processing step to produce more uniform, smaller unilamellar vesicles (SUVs) suitable for inhalation.[14]
-
Lipid Solution Preparation: Weigh DPPC and cholesterol (e.g., at a 2:1 w/w ratio) and dissolve them in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature well above the boiling point of the solvent but below the T_m of the lipids (e.g., 35-40°C) to form a thin, even lipid film on the flask's inner surface.
-
Solvent Removal: Continue evaporation under high vacuum for at least 2 hours (or overnight) to ensure complete removal of residual organic solvent.[13]
-
Aqueous Phase Preparation: Prepare an aqueous solution of amikacin sulfate (e.g., in 0.9% w/v saline or a suitable buffer like succinate buffer, pH 6.5).[15]
-
Hydration: Pre-heat both the round-bottom flask containing the lipid film and the amikacin sulfate solution to a temperature above the lipid T_m (e.g., 50-60°C for DPPC). Add the aqueous solution to the flask.
-
Vesicle Formation: Agitate the flask by hand or on a vortex mixer until all the lipid film is suspended, forming a milky suspension of MLVs. Allow to hydrate for 1-2 hours at this temperature to ensure complete swelling.
-
Size Reduction (Extrusion):
-
Assemble a high-pressure extruder (e.g., Lipex™ Extruder or Avanti® Mini-Extruder) with polycarbonate membranes of the desired pore size (e.g., starting with 400 nm and sequentially reducing to 200 nm and then 100 nm).
-
Equilibrate the extruder to a temperature above the T_m.
-
Pass the MLV suspension through the extruder for an odd number of passes (e.g., 11-21 passes) per membrane size to obtain a more homogenous population of liposomes.
-
-
Purification: Remove unencapsulated amikacin by dialysis against a saline or buffer solution or by using size-exclusion chromatography.
Caption: Workflow for the Thin-Film Hydration Method.
Method 2: Reverse-Phase Evaporation (REV)
The REV method is particularly advantageous for encapsulating high concentrations of water-soluble drugs and can achieve higher encapsulation efficiencies than the thin-film method.[16][17] The process involves forming a water-in-oil emulsion, where aqueous droplets containing amikacin are stabilized by a monolayer of lipids dissolved in an organic solvent. Gradual removal of the organic solvent causes the system to invert, forming liposomes.
Causality Behind Experimental Choices:
-
Why a water-in-oil emulsion? This initial state allows for a large volume of the aqueous drug solution to be intimately mixed with the lipids, maximizing the potential for entrapment.
-
Why sonication? Sonication provides the energy needed to disperse the aqueous phase into fine droplets within the organic phase, creating a stable emulsion which is a prerequisite for successful vesicle formation.[16]
-
Why slow solvent removal? The controlled, slow removal of the organic solvent is critical. It allows the collapsing lipid monolayers to progressively fold around the aqueous droplets, eventually fusing to form a stable bilayer structure without significant drug leakage.[17]
-
Lipid Solution Preparation: Dissolve DPPC and cholesterol in a suitable organic solvent or solvent system (e.g., diethyl ether, or an ethanol:ethyl acetate mixture).[15][18]
-
Aqueous Phase Addition: Add the aqueous amikacin sulfate solution to the lipid-organic phase. A typical aqueous:organic phase ratio is 1:3 to 1:5 v/v.[15]
-
Emulsification: Sonicate the two-phase mixture in an ice bath (to prevent overheating) using a probe sonicator until a stable, homogenous, and translucent water-in-oil emulsion is formed.[16][19]
-
Solvent Evaporation: Attach the flask containing the emulsion to a rotary evaporator. Slowly remove the organic solvent under reduced pressure at a controlled temperature (e.g., room temperature or slightly above).
-
Gel Phase & Vesicle Formation: As the solvent evaporates, the emulsion will transform into a viscous gel-like state. Continued evaporation will cause the gel to collapse and form a fluid, aqueous suspension of liposomes.[17]
-
Final Processing: The resulting liposomes can be further processed for size reduction (extrusion) and purified to remove unencapsulated drug and residual solvent as described in the Thin-Film Hydration protocol (Steps 7 & 8).
Caption: Workflow for the Reverse-Phase Evaporation Method.
Method 3: Ethanol Injection
Ethanol injection is a rapid and simple method for producing small unilamellar vesicles.[20] It involves the rapid injection of an ethanolic solution of lipids into a vigorously stirring aqueous phase containing amikacin sulfate. The rapid dilution of ethanol in water causes the phospholipids, which are soluble in ethanol but not water, to precipitate and self-assemble into liposomes.
Causality Behind Experimental Choices:
-
Why ethanol? Ethanol is a water-miscible organic solvent that is relatively non-toxic and easily removed. Its properties allow for the spontaneous precipitation and assembly of lipids upon dilution.
-
Why rapid injection & stirring? The rapid injection into a well-stirred aqueous phase ensures immediate and homogenous mixing. This rapid solvent exchange is the driving force for the formation of small, relatively uniform liposomes. The stirring rate and injection speed are critical parameters that control the final particle size.[13] This principle is leveraged in more advanced microfluidic systems to achieve highly controlled and reproducible liposome manufacturing, similar to the proprietary process used for ALIS.[7]
-
Aqueous Phase Preparation: Prepare the aqueous amikacin sulfate solution (e.g., in 0.9% w/v NaCl) in a beaker. Place it on a magnetic stirrer and heat to a temperature above the lipid T_m (e.g., 50-60°C). Stir vigorously (e.g., 600 rpm).[1]
-
Lipid Solution Preparation: Dissolve DPPC and cholesterol in absolute ethanol at the same temperature (50-60°C) to form a clear solution.[1]
-
Injection: Using a syringe pump for a controlled and consistent flow rate (e.g., 0.15 mL/min), inject the ethanolic lipid solution into the center of the vortex of the stirring aqueous phase.[1]
-
Annealing: After the injection is complete, continue stirring the liposomal suspension for an additional 30-60 minutes at the same temperature to anneal the vesicles and allow for the stabilization of the bilayers.
-
Solvent Removal & Purification: Remove the ethanol and unencapsulated amikacin via dialysis or tangential flow filtration. The resulting liposomes are often small and may not require further size reduction by extrusion, though it can be performed to achieve a tighter size distribution.
Caption: Workflow for the Ethanol Injection Method.
Critical Quality Attributes & Characterization Protocols
Thorough characterization is essential to ensure the quality, stability, and performance of the liposomal amikacin formulation.
Particle Size, Polydispersity, and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI < 0.3 is generally considered acceptable for liposomal formulations.[8][9] Zeta potential measures the surface charge, which influences stability against aggregation.
-
Protocol:
-
Dilute a sample of the liposomal suspension in an appropriate medium (e.g., the same buffer used for dialysis).
-
Analyze using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
-
Encapsulation Efficiency (EE%)
-
Principle: EE% is the percentage of the total amikacin that is successfully entrapped within the liposomes. It requires separating the unencapsulated ("free") drug from the liposomes and quantifying both.
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100 [21]
-
-
Protocol:
-
Separation of Free Drug: Separate the liposomes from the aqueous medium containing free amikacin using one of the following methods:
-
Ultracentrifugation: Centrifuge the sample at high speed (e.g., 30,000-40,000 rpm) for 1 hour at 4°C. The liposomes will form a pellet, leaving the free drug in the supernatant.[22]
-
Size-Exclusion Chromatography: Pass the sample through a Sephadex G-50 column. The larger liposomes will elute first, followed by the smaller free drug molecules.[21]
-
-
Quantification of Free Drug (C_free): Directly measure the concentration of amikacin in the supernatant or the later fractions from chromatography using a validated analytical method (e.g., HPLC).
-
Quantification of Total Drug (C_total): Take an aliquot of the unpurified liposomal suspension and disrupt the vesicles to release the encapsulated drug. This is typically done by adding a surfactant (e.g., Triton X-100) or an organic solvent like methanol.[21] Measure the amikacin concentration in this lysed sample.
-
Calculation: Use the measured concentrations to calculate the EE%.
-
In Vitro Aerosol Performance
-
Principle: For an inhaled product, it is critical to ensure that the liposomes remain stable during nebulization and that the generated aerosol droplets are in the respirable range (typically 1-5 µm). The Andersen Cascade Impactor (ACI) is a standard apparatus for measuring the aerodynamic particle size distribution of an aerosol.[1]
-
Protocol:
-
Assemble an 8-stage ACI as per USP <601>. Coat the collection plates with a substance like Tween 80 to prevent particle bounce.[1]
-
Load the liposomal amikacin formulation into a nebulizer intended for clinical use (e.g., a vibrating mesh nebulizer like the PARI eFlow®).[23][24]
-
Connect the nebulizer to the ACI inlet and operate it at a calibrated flow rate (e.g., 28.3 L/min) for a set time.[1]
-
After nebulization, carefully disassemble the ACI and rinse the drug deposited on each stage and the filter with a suitable solvent.
-
Quantify the amount of amikacin on each stage using an analytical method.
-
Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) to characterize the aerosol droplet size distribution.[1]
-
It is also crucial to analyze the liposomes collected from the ACI stages to determine if nebulization has altered their properties, such as size, drug retention, and lipid-to-drug ratio.[23][25]
-
Data Summary Table
| Parameter | Target Range | Method of Analysis | Rationale / Importance |
| Liposome Size | < 300 nm | Dynamic Light Scattering (DLS) | Optimal for stability and uptake by macrophages.[6][7] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates a homogenous size distribution, crucial for reproducible performance.[8] |
| Encapsulation Efficiency | > 40-70% | Ultracentrifugation/HPLC | High EE% is necessary for an efficient and cost-effective drug product. |
| Drug to Lipid Ratio (w/w) | ~0.6 - 1.5 | Analytical Quantification | A high drug load is needed to deliver a therapeutic dose in a reasonable nebulization time.[4][6] |
| MMAD (Aerosol) | 1 - 5 µm | Andersen Cascade Impactor | Ensures droplets are small enough to reach the deep lung where infection resides.[6] |
| Post-Nebulization Integrity | >70% Amikacin Retention | Analysis of ACI samples | Confirms that the stress of nebulization does not cause excessive, premature drug release.[6][23] |
Conclusion
The development of an effective liposomal amikacin formulation for inhalation is a multi-step process that requires careful optimization of both the encapsulation method and the formulation components. The thin-film hydration, reverse-phase evaporation, and ethanol injection methods each offer distinct advantages and can be tailored to achieve the desired product characteristics. A rigorous and systematic approach to characterization, focusing on particle size, encapsulation efficiency, and, most importantly, aerosol performance, is paramount to developing a self-validating system. By understanding the causality behind each procedural step, researchers can successfully formulate amikacin liposomes with the potential to significantly improve therapeutic outcomes for patients with chronic and refractory lung infections.
References
- Li, Z., Zhang, Y., et al. (2008). Characterization of nebulized liposomal amikacin (Arikace) as a function of droplet size. Journal of Aerosol Medicine and Pulmonary Drug Delivery.
- Li, Z., Zhang, Y., et al. (2008). Characterization of Nebulized Liposomal Amikacin (Arikace™) as a Function of Droplet Size. Journal of Aerosol Medicine.
- Kashikar, R., Kotha, A., & Chougule, M. (2020).
- Zhang, J., Leifer, F., Rose, S., et al. (2020). Amikacin Liposome Inhalation Suspension (ALIS) Penetrates Non-tuberculous Mycobacterial Biofilms and Enhances Amikacin Uptake Into Macrophages. Frontiers in Microbiology.
-
Meers, P., et al. (2008). Biofilm penetration, triggered release and in vivo activity of inhaled liposomal amikacin in chronic Pseudomonas aeruginosa lung infections. Journal of Antimicrobial Chemotherapy. [Link]
- ResearchGate. (2025). Characterization of Nebulized Liposomal Amikacin (Arikace ™ ) as a Function of Droplet Size | Request PDF.
- El-Ridy, M. S., et al. (2014). Liposomal Encapsulation of Amikacin Sulphate for Optimizing Its Efficacy and Safety. British Journal of Pharmaceutical Research.
- Malinin, V. S., et al. (2016). Pulmonary Deposition and Elimination of Liposomal Amikacin for Inhalation and Effect on Macrophage Function after Administration in Rats. Antimicrobial Agents and Chemotherapy.
- El-Ridy, M. S., et al. (2025). Liposomal Encapsulation of Amikacin Sulphate for Optimizing Its Efficacy and Safety.
- Gjetvaj, B., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI.
- Shirley, M. (2019). Amikacin Liposome Inhalation Suspension: A Review in Mycobacterium avium Complex Lung Disease. Springer via PMC.
- Al-Mahallawi, A. M., et al. (2019). Liposomal Nanovesicles for Efficient Encapsulation of Staphylococcal Antibiotics. ACS Omega.
- Gupta, R., et al. (Patent). Methods of treating pulmonary disorders with liposomal amikacin formulations.
- Lee, Y. S., & Lee, S. (2024).
- Hielscher Ultrasonics. (2024).
- Unchained Labs. (2025).
- Vyas, S. P., et al. (2004). Liposomal amikacin dry powder inhaler: effect of fines on in vitro performance. AAPS PharmSciTech.
- Jaafar-Maalej, C., et al. (2012).
- Laouini, A., et al. (2012).
- Papagiannopoulos, I., et al. (2024).
- Jhun, B. W., et al. (2022). Early-Phase Adverse Effects and Management of Liposomal Amikacin Inhalation for Refractory Mycobacterium avium Complex Lung Disease in Real-World Settings. Taylor & Francis Online.
- Lee, Y. S., & Lee, S. (2024).
- Creative Biostructure.
- Ide, S., et al. (2025). Challenges and Efficacy of Amikacin Liposome Inhalation in Real-World Refractory Mycobacterium avium Complex Pulmonary Disease. PMC.
- Perini, G., et al. (2002).
- Sharma, M. (2025). How to determine the encapsulation efficiency of a hydrophobic drug in liposomes?.
- El-Omari, N. K. T. (2014). How can I determine the encapsulation efficiency?.
- Zhang, L., & Wang, S. (1998). A novel method to prepare liposomes containing amikacin. PubMed.
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Troubleshooting & Optimization
Technical Support Center: Amikacin Sulfate Dosage in Animal Studies with Renal Impairment
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the critical task of adjusting amikacin sulfate dosage in animal models of renal impairment. The following question-and-answer-based troubleshooting guide is designed to address specific issues you may encounter, grounded in scientific principles to ensure the integrity and success of your experiments.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is precise dosage adjustment of amikacin so critical in animal studies involving renal impairment?
A1: The necessity for careful dose adjustment is rooted in amikacin's pharmacological profile:
-
Primary Route of Elimination: Amikacin, an aminoglycoside antibiotic, is almost exclusively eliminated from the body by the kidneys through glomerular filtration.[1][2][3] In a subject with impaired renal function, this clearance is significantly reduced.
-
Risk of Nephrotoxicity: Aminoglycosides are known to accumulate in the kidneys, and this accumulation is directly linked to nephrotoxicity (kidney damage).[4][5][6] In an already compromised kidney, standard doses can lead to rapid accumulation, exacerbating renal injury and confounding experimental results.[7] Studies in rats have shown a clear correlation between higher amikacin exposure (Area Under the Curve, or AUC) and the onset and severity of nephrotoxicity.[4][5]
-
Narrow Therapeutic Index: Amikacin has a narrow therapeutic window. The concentration needed for antibacterial efficacy is close to the concentration that causes toxicity.[8] Without adjustment, drug levels can quickly exceed the toxic threshold in renally impaired animals, leading to adverse events and potential loss of study subjects.
Failure to adjust the dosage can lead to two major experimental failures:
-
Over-dosing: Leading to severe nephrotoxicity, which can obscure the effects of the experimental treatment being studied or lead to premature mortality in the animal cohort.
-
Under-dosing: In an attempt to avoid toxicity, an overly conservative dose may result in sub-therapeutic concentrations, rendering the amikacin treatment ineffective against the targeted infection.
Q2: How can I accurately assess the degree of renal impairment in my animal models?
A2: Accurate assessment is foundational to any dosage adjustment. While direct measurement of Glomerular Filtration Rate (GFR) is the gold standard, it is often not practical in a research setting.[9][10] Therefore, we rely on validated biomarkers and calculated estimates:
-
Serum Creatinine (sCr) and Blood Urea Nitrogen (BUN): These are the most common and accessible biomarkers. A significant increase from baseline indicates a decline in renal function. In many rat studies, nephrotoxicity is defined as a doubling of baseline serum creatinine.[4][5][6]
-
Creatinine Clearance (CrCl): This calculation provides an estimate of GFR. While less common in veterinary research than in human medicine, it offers a more dynamic view of renal function.[11] For animal studies, CrCl is typically determined by collecting urine over a set period (e.g., 24 hours) and measuring serum and urine creatinine concentrations.
Protocol: 24-Hour Urine Collection for CrCl Measurement in Rodents
-
Acclimatization: Place individual animals in metabolic cages for at least 24-48 hours to acclimate before the study period begins.
-
Collection Period: Begin the 24-hour urine collection. Ensure free access to water to maintain hydration.
-
Sample Handling: At the end of the 24-hour period, measure the total urine volume. Centrifuge the urine to remove particulates and store the supernatant at -80°C until analysis.
-
Blood Sampling: Collect a blood sample at the midpoint of the urine collection period to obtain a representative serum creatinine level.
-
Calculation: Use the following formula: CrCl (mL/min) = [Urine Creatinine (mg/dL) * Urine Volume (mL)] / [Serum Creatinine (mg/dL) * Time (min)]
This protocol provides a quantitative measure of renal function that can be used to guide initial dose adjustments.
Q3: What are the established methods for adjusting the amikacin dosage regimen once renal impairment is confirmed?
A3: There are two primary, validated strategies for dosage adjustment. The choice depends on the therapeutic goal, which for amikacin is to maximize peak concentration (Cmax) relative to the Minimum Inhibitory Concentration (MIC) of the pathogen (a Cmax/MIC ratio ≥8 is often targeted) while minimizing toxic accumulation.[8][12]
-
Interval Extension Method (Constant Dose):
-
Principle: The standard dose of amikacin is administered, but the time between doses is prolonged. This method is preferred for concentration-dependent antibiotics like amikacin because it maintains a high Cmax, which is crucial for its bactericidal efficacy, while allowing more time for the drug to be cleared, thus preventing trough accumulation.[13]
-
When to Use: This is the most common and recommended method for aminoglycosides.
-
Calculation Example (based on serum creatinine): A practical approach used in clinical settings can be adapted: New Interval (hours) = Patient's Serum Creatinine * 9.[1] This provides a starting point that must be validated with therapeutic drug monitoring.
-
-
Dose Reduction Method (Constant Interval):
-
Principle: The dosing interval remains the same, but the amount of drug given per dose is reduced.[13]
-
When to Use: This method is generally less ideal for amikacin as it lowers the Cmax, potentially compromising efficacy. It might be considered in cases of very severe renal failure where any peak might be considered too high, but this is a less common scenario.
-
Calculation (based on GFR/CrCl): The dose can be adjusted using a dose fraction (Kf), where Kf = GFR_impaired / GFR_normal.[13] The new dose would be New Dose = Standard Dose * Kf.
-
Workflow for Selecting a Dosage Adjustment Strategy
Caption: Decision tree for amikacin dosage adjustment strategy.
Q4: What is Therapeutic Drug Monitoring (TDM), and how do I implement it in my animal study?
A4: TDM is an essential self-validating system for your dosing protocol. It involves measuring amikacin concentrations in the blood at specific times to ensure that the adjusted regimen is achieving therapeutic goals without becoming toxic.[8][14]
-
Peak Concentration (Cmax): Measures the highest level of the drug in the blood. For amikacin, this sample is typically drawn 30-60 minutes after the completion of an IV infusion or injection.[1][15] The peak level correlates with efficacy.
-
Trough Concentration (Cmin): Measures the lowest level of the drug, drawn just before the next dose is administered.[1] The trough level correlates with toxicity; elevated trough levels are a primary indicator of drug accumulation and impending nephrotoxicity.[8]
| Parameter | Target Range (General Guidance) | Rationale |
| Peak (Cmax) | >35 µg/mL | To achieve a Cmax/MIC ratio of ≥8-10 for efficacy against Gram-negative pathogens.[12][16] |
| Trough (Cmin) | <5 µg/mL | To minimize drug accumulation in renal cortical tissue and reduce the risk of nephrotoxicity and ototoxicity.[15][16] |
Protocol: TDM Blood Sampling in a Rodent Model
-
Timing is Critical: Administer the adjusted amikacin dose at a precisely recorded time.
-
Peak Sample: For a subcutaneous or intramuscular injection in a rat, collect a blood sample (e.g., via tail vein or saphenous vein) 30-60 minutes post-dose.
-
Trough Sample: Just before administering the next scheduled dose, collect a second blood sample from the same site or an alternative.
-
Sample Processing: Process blood samples to collect serum or plasma and store at -80°C.
-
Analysis: Analyze amikacin concentrations using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6]
The TDM Feedback Loop
Caption: The iterative process of Therapeutic Drug Monitoring (TDM).
Troubleshooting Guide: Worsening Nephrotoxicity
Issue: My animal's serum creatinine is continuing to rise despite implementing a calculated dose adjustment.
This is a critical situation requiring a systematic approach to identify the cause.
-
Verify Trough Concentrations: Immediately analyze the most recent trough sample. An elevated trough concentration (>5-10 µg/mL) is the most likely cause and confirms excessive drug accumulation.[1][8]
-
Extend the Dosing Interval Further: If the trough is high, the primary response should be to further extend the dosing interval. For example, if you adjusted from 24 to 36 hours, extend it to 48 hours and re-measure levels.[17]
-
Assess Animal Hydration Status: Dehydration can significantly impair renal clearance and exacerbate aminoglycoside toxicity.[10] Ensure the animal has unrestricted access to water and check for signs of dehydration (e.g., skin tenting, reduced urine output). Consider providing supplemental fluids (e.g., subcutaneous saline) if necessary.
-
Review Concomitant Medications: Check if the animal is receiving any other potentially nephrotoxic drugs (e.g., certain NSAIDs, diuretics). Co-administration can have a synergistic toxic effect.[17]
-
Re-evaluate the Animal Model: Is the underlying renal impairment model progressing faster than anticipated? The initial injury (e.g., from cisplatin) may be evolving, further reducing the animal's ability to clear the drug.[18][19] It is crucial to differentiate between amikacin-induced toxicity and the progression of the initial insult.
References
-
Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model. ResearchGate. [Link]
-
Dosage Regimen Adjustment in Renal Failure: Why, When and How. VIN. [Link]
-
Progress in the development of animal models of acute kidney injury and its impact on drug discovery. Taylor & Francis Online. [Link]
-
Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model. National Library of Medicine. [Link]
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Pharmacodynamics of amikacin in vitro and in mouse thigh and lung infections. PubMed. [Link]
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Amikacin dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
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Technical Support Center: Minimizing Ototoxicity Markers in Amikacin Sulfate-Treated Cochlear Explants
Welcome to the technical support guide for researchers utilizing cochlear explant models to investigate amikacin-induced ototoxicity. This resource is designed to provide practical, in-depth answers to common challenges and questions encountered during experimentation. Our goal is to enhance the reproducibility and reliability of your findings by explaining the critical "why" behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Foundational Knowledge & Experimental Design (FAQs)
This section addresses fundamental questions about the mechanisms of amikacin ototoxicity and the principles of designing a successful cochlear explant experiment.
Q1: What is the primary mechanism of amikacin ototoxicity in cochlear hair cells?
Amikacin, like other aminoglycoside antibiotics, induces hair cell death primarily through the generation of cytotoxic levels of reactive oxygen species (ROS).[1][2][3] This oxidative stress initiates a cascade of intracellular events, leading to apoptosis, or programmed cell death. The key steps in this pathway include:
-
ROS Production: Amikacin's interaction with iron can potentiate the formation of free radicals, which damages cellular components, particularly mitochondria.[1][4]
-
Mitochondrial Dysfunction: The surge in ROS disrupts mitochondrial integrity, leading to the release of pro-apoptotic factors like cytochrome c.[5][6][7]
-
Activation of Stress Signaling Pathways: The c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses, is activated by ROS.[8][9][10][11]
-
Caspase Cascade Initiation: The release of cytochrome c and JNK activation converge to activate a cascade of enzymes called caspases, particularly the initiator caspase-9 and the executioner caspase-3.[5][9][12] These enzymes dismantle the cell, leading to the characteristic features of apoptosis.[13]
dot graph "Amikacin_Ototoxicity_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Initiation" { label="Initiation Phase"; bgcolor="#FFFFFF"; Amikacin [label="Amikacin Enters Hair Cell", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (ROS) Generation", fillcolor="#FBBC05", fontcolor="#202124"]; Amikacin -> ROS [label=" potentiates"]; }
subgraph "cluster_Signaling" { label="Stress Signaling Cascade"; bgcolor="#FFFFFF"; Mito [label="Mitochondrial Damage", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK Pathway Activation", fillcolor="#FBBC05", fontcolor="#202124"]; CytC [label="Cytochrome c Release", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Execution" { label="Execution Phase"; bgcolor="#FFFFFF"; Casp9 [label="Caspase-9 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis & Hair Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"]; }
ROS -> Mito; ROS -> JNK; Mito -> CytC; JNK -> Casp9 [label=" promotes"]; CytC -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; } doto Caption: Simplified signaling pathway of amikacin-induced hair cell apoptosis.
Q2: Why is the cochlear explant model ideal for studying ototoxicity?
Cochlear explants are a powerful ex vivo tool that bridges the gap between cell line studies and complex in vivo animal models.[14][15]
-
Preserved Architecture: Unlike dissociated cell cultures, explants maintain the natural tissue architecture of the organ of Corti.[15] This allows for the study of interactions between hair cells, supporting cells, and neurons in a near-physiological state.
-
Controlled Environment: Explants permit precise control over drug concentration and exposure duration, which is crucial for establishing dose-response relationships and screening otoprotective compounds.[15][16]
-
High-Throughput Screening: The model is cost-effective and allows for more rapid screening of multiple compounds or concentrations compared to whole-animal studies.[15]
-
Region-Specific Analysis: It allows for the analysis of damage along the tonotopic gradient of the cochlea, as basal regions are often more susceptible to aminoglycoside damage than apical regions.[13][17]
Q3: What are the critical negative and positive controls for my experiment?
A self-validating protocol is essential for trustworthy data. Incorporate the following controls:
-
Negative Control (Untreated): Cochlear explants cultured in medium alone. This group establishes the baseline health and survival of hair cells from the dissection and culturing process itself.
-
Vehicle Control: Explants treated with the solvent used to dissolve amikacin or any test compounds (e.g., sterile water or PBS). This ensures the vehicle itself has no ototoxic effect.
-
Positive Control (Amikacin Only): Explants treated with a known concentration of amikacin sulfate that reliably induces significant hair cell loss. This confirms that the experimental system is responsive to the ototoxic insult.
-
Positive Otoprotectant Control (Optional but Recommended): If testing a novel otoprotectant, include a known protective agent like N-acetylcysteine (NAC) as a benchmark for efficacy.[4][18]
Section 2: Protocol Optimization & Troubleshooting Guide
This section provides step-by-step guidance and solutions to common problems encountered during the experimental workflow.
Experimental Workflow: From Dissection to Analysis
dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Dissect [label="1. Cochlear Dissection\n(P3-P5 Mice/Rats)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Culture [label="2. Place on Collagen Gel\n& Culture Overnight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PreTreat [label="3. Pre-treatment\n(Otoprotectant)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="4. Co-treatment\n(Amikacin + Otoprotectant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="5. Washout & Post-Incubation\n(Drug-free media, 48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fix [label="6. Fixation & Staining\n(e.g., Phalloidin, Myo7a)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Image [label="7. Confocal Microscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantify [label="8. Hair Cell Quantification\n& Statistical Analysis", fillcolor="#202124", fontcolor="#FFFFFF"];
Dissect -> Culture; Culture -> PreTreat; PreTreat -> Treat; Treat -> Wash; Wash -> Fix; Fix -> Image; Image -> Quantify; } doto Caption: General experimental workflow for an otoprotection study.
Troubleshooting Common Issues
Issue 1: My negative control explants show significant hair cell death.
dot graph "Troubleshooting_Control_Death" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Problem: Hair Cell Death\nin Negative Controls", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Mechanical Damage\nDuring Dissection?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Refine dissection technique.\nUse finer tools.\nMinimize tissue manipulation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause2 [label="Suboptimal\nCulture Conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution2 [label="Check incubator (CO2, temp, humidity).\nUse fresh, serum-free medium.\nEnsure proper collagen gel prep.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause3 [label="Contamination\n(Bacterial/Fungal)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution3 [label="Use sterile technique throughout.\nCheck medium for cloudiness.\nAdd penicillin/streptomycin if needed.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1 [label="Yes"]; Cause2 -> Solution2 [label="Yes"]; Cause3 -> Solution3 [label="Yes"]; } doto Caption: Troubleshooting unexpected hair cell death in control groups.
Issue 2: I'm not observing a clear dose-dependent effect of amikacin.
-
Possible Cause: The concentration range may be too narrow or entirely on the plateau or floor of the dose-response curve. Amikacin is generally considered less ototoxic than gentamicin.[4][19]
-
Solution: Widen your concentration range significantly. Perform a pilot study with a broad range (e.g., 10 µM to 1 mM) to identify the EC50 (the concentration that causes 50% hair cell loss). This will allow you to select more appropriate concentrations for your main experiment.
Issue 3: My potential otoprotective agent isn't showing any effect.
-
Possible Cause 1: Insufficient Pre-incubation Time. Many otoprotectants, especially antioxidants like NAC or D-methionine, work by boosting the cell's endogenous defense systems.[3] This process takes time.
-
Solution: Introduce a pre-incubation period where the explants are treated with the otoprotectant alone for several hours (e.g., 2-24 hours) before adding amikacin.
-
-
Possible Cause 2: Amikacin Concentration is Too High. The level of ototoxic insult may be too severe for the otoprotectant to overcome, leading to a "floor effect."
-
Solution: Test the otoprotectant against the EC50 concentration of amikacin, not the maximum concentration. This provides a window where protective effects can be more easily observed.
-
-
Possible Cause 3: Mechanism of Action. The compound may not target the primary ROS-mediated pathway.
Section 3: Protocols and Data Presentation
Protocol: Basic Cochlear Explant Culture and Treatment
This protocol is adapted from established methods and should be performed under sterile conditions.[20][21][22]
-
Dissection: Harvest temporal bones from postnatal day 3-5 (P3-P5) mice or rats in cold, sterile Hank's Balanced Salt Solution (HBSS). Carefully dissect the cochlear duct, removing the stria vascularis and spiral ganglion to isolate the organ of Corti.
-
Plating: Place a drop of rat tail collagen gel in the center of a culture dish. Carefully transfer the dissected organ of Corti onto the collagen drop.
-
Culture: Place the explants in a humidified incubator at 37°C and 5% CO2 overnight in serum-free DMEM/F-12 medium.[20][21]
-
Treatment:
-
For otoprotection studies, replace the medium with fresh medium containing the desired concentration of the protective agent and pre-incubate for 2-24 hours.
-
Add amikacin sulfate to the culture medium (either alone or with the otoprotectant) to achieve the final desired concentration.
-
-
Post-Incubation: After the desired treatment duration (typically 24-48 hours), remove the drug-containing medium, wash gently with sterile PBS, and replace it with fresh, drug-free medium. Culture for an additional 48 hours to allow the full extent of apoptosis to manifest.[23]
-
Fixation: Fix the explants with 4% paraformaldehyde (PFA) in PBS for 1-2 hours at room temperature.
-
Immunostaining: Permeabilize the tissue with Triton X-100 and stain for hair cell markers.
-
Quantification: Mount the explants on slides and image using confocal microscopy. Count the number of surviving inner hair cells (IHCs) and outer hair cells (OHCs) in defined regions of the cochlea (apical, middle, basal turns) to assess damage.[14][17]
Data Presentation: Otoprotective Agent Screening
Summarizing your screening data in a table allows for clear comparison of efficacy.
| Compound | Concentration | Amikacin Conc. | % OHC Survival (Mean ± SD) | % IHC Survival (Mean ± SD) | Notes |
| Vehicle Control | - | 0 µM | 98 ± 3% | 99 ± 2% | Baseline health |
| Amikacin Only | - | 50 µM | 45 ± 8% | 85 ± 6% | Positive control for damage |
| NAC | 1 mM | 50 µM | 82 ± 7% | 95 ± 4% | Known antioxidant protectant[18] |
| D-JNKI-1 | 10 µM | 50 µM | 88 ± 5% | 97 ± 3% | JNK pathway inhibitor[8][10] |
| Test Compound A | 10 µM | 50 µM | 65 ± 9% | 90 ± 5% | Moderate protection observed |
| Test Compound B | 10 µM | 50 µM | 48 ± 10% | 83 ± 7% | No significant protection |
Data are hypothetical and for illustrative purposes only.
References
-
A peptide inhibitor of c-Jun N-terminal kinase protects against both aminoglycoside and acoustic trauma-induced auditory hair cell death and hearing loss. The Journal of Neuroscience. [Link]
-
Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity. Frontiers in Cellular Neuroscience. [Link]
-
Ototoxicity: Overview. Medscape. [Link]
-
Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection. International Journal of Otolaryngology. [Link]
-
Mitochondrial calcium uptake underlies ROS generation during aminoglycoside-induced hair cell death. Journal of Clinical Investigation. [Link]
-
A peptide inhibitor of c-Jun N-terminal kinase protects against both aminoglycoside and acoustic trauma-induced auditory hair cell death and hearing loss. The Journal of Neuroscience. [Link]
-
Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides. Frontiers in Pharmacology. [Link]
-
Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection. International Journal of Otolaryngology. [Link]
-
Experimental and Clinical Approaches to Preventing Aminoglycoside-Induced Ototoxicity: A Scoping Review. Journal of Clinical Medicine. [Link]
-
Critical signaling events during the aminoglycoside-induced death of sensory hair cells in vitro. Journal of Neurobiology. [Link]
-
Comparative Ototoxicity of Gentamicin and Amikacin and the Otoprotective Effects of Total Glucoside of Paenoy. University of Otago. [Link]
-
Caspase-independent pathways of hair cell death induced by kanamycin in vivo. Cell Death & Differentiation. [Link]
-
Mechanisms of hair cell death and protection. Current Opinion in Otolaryngology & Head and Neck Surgery. [Link]
-
in vitro / ex vivo assays (explants). Cilcare. [Link]
-
Ototoxicity. University of Montpellier. [Link]
-
In Vitro Ototoxicity of Aminoglycosides and Platin Derivatives. A Semi-automatic Assay for Sensory Hair Cell Damage in Explanted. ORBi, University of Liege. [Link]
-
Cochlear Explant Studies. Turner Scientific. [Link]
-
Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development. MDPI. [Link]
-
Generation of highly-reactive oxygen species is closely related to hair cell damage in rat organ of Corti treated with gentamicin. Hearing Research. [Link]
-
Effects of Methionine and Glutathione on Acute Ototoxicity Induced by Amikacin and Furosemide in an Animal Model of Hearing Threshold Decrease. MDPI. [Link]
-
Multiple mechanisms of aminoglycoside ototoxicity are distinguished by subcellular localization of action. Frontiers in Cellular Neuroscience. [Link]
-
Reactive oxygen species in chick hair cells after gentamicin exposure in vitro. Brain Research. [Link]
-
Organotypic Culture of Neonatal Murine Inner Ear Explants. Frontiers in Cellular Neuroscience. [Link]
-
Early Physiological and Cellular Indicators of Cisplatin-Induced Ototoxicity. Journal of the Association for Research in Otolaryngology. [Link]
-
Some ototoxic drugs destroy cochlear support cells before damaging sensory hair cells. Neurotoxicology Research. [Link]
-
Transfection of cochlear explants by electroporation. JoVE. [Link]
-
Evaluation of AG-induced ototoxicity on organotypic cultures of cochlear epithelia. ResearchGate. [Link]
-
Designer aminoglycosides prevent cochlear hair cell loss and hearing loss. Journal of Clinical Investigation. [Link]
Sources
- 1. JCI - Mitochondrial calcium uptake underlies ROS generation during aminoglycoside-induced hair cell death [jci.org]
- 2. Generation of highly-reactive oxygen species is closely related to hair cell damage in rat organ of Corti treated with gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ototoxicity: Overview, Aminoglycosides, Other Antibiotics [emedicine.medscape.com]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. Critical signaling events during the aminoglycoside-induced death of sensory hair cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Multiple mechanisms of aminoglycoside ototoxicity are distinguished by subcellular localization of action [frontiersin.org]
- 8. A peptide inhibitor of c-Jun N-terminal kinase protects against both aminoglycoside and acoustic trauma-induced auditory hair cell death and hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity [frontiersin.org]
- 10. jneurosci.org [jneurosci.org]
- 11. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Ototoxicity – Voyage au centre de l'audition [cochlea.eu]
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Validation & Comparative
Sensitivity comparison of amikacin sulfate against carbapenem-resistant Enterobacteriaceae
Topic: Sensitivity comparison of amikacin sulfate against carbapenem-resistant Enterobacteriaceae Content Type: Publish Comparison Guide
Executive Summary: The Aminoglycoside Renaissance
The global proliferation of Carbapenem-Resistant Enterobacteriaceae (CRE) has necessitated the re-evaluation of legacy antibiotics. Amikacin sulfate, a semi-synthetic aminoglycoside derived from kanamycin A, has re-emerged as a critical backbone in combination therapies.
However, a critical shift occurred in 2023/2024. The Clinical and Laboratory Standards Institute (CLSI) drastically lowered the susceptibility breakpoints for Amikacin against Enterobacterales (from S ≤16 µg/mL to S ≤4 µg/mL).[1] This guide provides a modern, data-driven comparison of Amikacin against key competitors (Plazomicin, Ceftazidime-Avibactam, Tigecycline, and Colistin), analyzing how these new regulatory standards impact its utility in drug development and clinical application.
Mechanism of Action & Resistance Landscape
Amikacin functions by binding irreversibly to the 16S rRNA of the bacterial 30S ribosomal subunit, inducing codon misreading and protein synthesis inhibition. Unlike Gentamicin or Tobramycin, Amikacin possesses an L-hydroxyaminobuteroyl amide (L-HABA) side chain at the C-1 position, which sterically protects it from degradation by many common Aminoglycoside Modifying Enzymes (AMEs).
Resistance Pathways
Despite its robust structure, Amikacin is susceptible to:
-
16S rRNA Methylases (e.g., ArmA, RmtB): Confer high-level pan-aminoglycoside resistance (MIC >512 µg/mL).
-
Specific AMEs: AAC(6')-Ib-cr (common in K. pneumoniae ST258) can moderately elevate MICs.
-
Efflux Pumps (AcrAB-TolC): Minor contribution compared to enzymatic modification.
Visualization: Mechanism & Resistance Interaction
Figure 1: Mechanism of Action of Amikacin and interference by major resistance determinants.
Comparative Performance Analysis
The following data synthesizes recent in vitro surveillance studies (2023-2025) comparing Amikacin against alternative rescue therapies for CRE (K. pneumoniae, E. coli, Enterobacter spp.).
Table 1: Comparative Susceptibility Rates (CRE Isolates)
Note: Susceptibility percentages are adjusted to reflect the new CLSI M100 Ed34 (2024) breakpoints.
| Antibiotic Agent | Drug Class | Susceptibility (%) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Key Strength | Critical Weakness |
| Amikacin | Aminoglycoside | 59% - 70% * | 2 - 4 | 32 - 64 | Synergistic with Beta-lactams; Low cost. | Efficacy drops significantly with new breakpoints (S ≤4). |
| Plazomicin | Neoglycoside | 94% - 98% | 0.5 | 2 | Evades most AMEs (inc. AAC(6')-Ib); Stable vs. KPC. | Inactive against NDM/metallo-beta-lactamases. |
| Ceftazidime-Avibactam | BL/BLI | 70% - 85% | 1 | >128 | Excellent vs. KPC & OXA-48. | 0% activity against NDM/VIM producers. |
| Tigecycline | Glycylcycline | 90% - 95% | 0.5 | 2 | Unaffected by most enzymatic resistance. | Bacteriostatic only; Low serum concentrations. |
| Colistin | Polymyxin | 80% - 90% | 0.5 | >4 | Last-resort activity. | High nephrotoxicity; Heteroresistance ("skiploads"). |
*Historical susceptibility was >85% under old breakpoints (S ≤16). The drop reflects the stricter safety/efficacy correlation.
Comparative Insights
-
Amikacin vs. Plazomicin: Plazomicin is the superior aminoglycoside for CRE, retaining activity against strains producing AAC(6')-Ib-cr. However, Amikacin remains a viable, cost-effective partner for NDM-producing strains (where Plazomicin also fails if 16S methylases are present).
-
Amikacin vs. CZA: Amikacin is a critical partner for CZA. While CZA handles the carbapenemase, Amikacin provides a second mechanism of kill. The combination is synergistic in ~90% of KPC-producing K. pneumoniae.
-
Amikacin vs. Colistin: Amikacin is less nephrotoxic than Colistin when dosed once-daily (TDM guided) and avoids the technical challenges of Colistin susceptibility testing (adsorption to plastics).
Experimental Protocols for Validation
To validate Amikacin sensitivity in your pipeline, use the following standardized protocols. Do not use disk diffusion for Colistin comparisons; Broth Microdilution (BMD) is mandatory.
Protocol A: Cation-Adjusted Broth Microdilution (CAMHB)
Objective: Determine accurate MIC values compliant with CLSI M07 standards.
-
Media Preparation: Use Mueller-Hinton Broth II (cation-adjusted).
-
Validation: Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L). Incorrect cations significantly alter aminoglycoside uptake.
-
-
Inoculum: Prepare a 0.5 McFarland suspension from fresh overnight culture. Dilute 1:100 into broth to achieve
CFU/mL. -
Plate Setup:
-
Dispense 100 µL of Amikacin serial dilutions (0.25 to 256 µg/mL) into 96-well plates.
-
Include Growth Control (no drug) and Sterility Control (media only).
-
-
Incubation: 35°C ± 2°C for 16-20 hours in ambient air.
-
Readout: Record the lowest concentration with complete inhibition of visible growth.
-
QC Strains:E. coli ATCC 25922 (Range: 0.5 - 4 µg/mL) and P. aeruginosa ATCC 27853 (Range: 1 - 4 µg/mL).
-
Protocol B: Time-Kill Kinetics (Synergy Assessment)
Objective: Determine if Amikacin acts synergistically with a partner drug (e.g., Ceftazidime-Avibactam).
-
Setup: Prepare four flasks:
-
Control (Growth only).
-
Amikacin alone (at 0.5x MIC or 1x MIC).
-
Partner Drug alone (at 0.5x MIC or 1x MIC).
-
Combination (Amikacin + Partner).
-
-
Sampling: Inoculate to
CFU/mL. Incubate at 37°C with shaking. -
Timepoints: Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute in saline and plate on MHA. Count colonies after incubation.
-
Definition of Synergy: A
decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.
Visualization: Experimental Workflow
Figure 2: Standardized workflow for determining MIC and synergistic potential.
Conclusion & Strategic Recommendations
Amikacin sulfate remains a vital tool in the CRE pharmacopeia, but its role has evolved from a monotherapy option to a high-precision combination partner .
-
Adopt New Breakpoints Immediately: Drug development pipelines must utilize the CLSI M100 Ed34 breakpoint (S ≤4 µg/mL) for Enterobacterales. Using the old breakpoint (≤16 µg/mL) will artificially inflate susceptibility rates and risk clinical failure.
-
Target NDM Producers: Amikacin often retains activity against NDM-producing CRE where Ceftazidime-Avibactam fails.
-
Combination is Mandatory: Due to the "Eagle Effect" and rapid resistance development, Amikacin should never be used as monotherapy for systemic CRE infections. The data supports strong synergy with Ceftazidime-Avibactam and Meropenem.
References
-
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.[2][3][4] (2024).[4][5][6]
-
Castanheira, M., et al. "Plazomicin Activity against Multidrug-Resistant Enterobacterales from U.S. Hospitals (2014–2017)." Antimicrobial Agents and Chemotherapy, 2018.[7]
-
Humphries, R. M., et al. "CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa."[7][8][9] CLSI AST News Update, June 2023.
-
Shields, R. K., et al. "Ceftazidime-Avibactam Is Superior to Other Treatment Regimens against Carbapenem-Resistant Klebsiella pneumoniae Bacteremia." Antimicrobial Agents and Chemotherapy, 2017.[8]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
